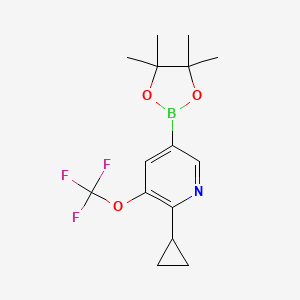

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethoxy)pyridine

Description

This compound is a pyridine derivative featuring three distinct substituents:

- 2-Cyclopropyl: A strained cyclopropane ring that introduces steric bulk and modulates electronic properties.

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A pinacol boronate ester, critical for Suzuki-Miyaura cross-coupling reactions .

Molecular Formula: C₁₅H₁₈BF₃NO₃ (approximated from similar structures in and ). Molecular Weight: ~288–300 g/mol (estimated based on analogs in ). Applications: Primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its boronate functionality .

Properties

Molecular Formula |

C15H19BF3NO3 |

|---|---|

Molecular Weight |

329.12 g/mol |

IUPAC Name |

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C15H19BF3NO3/c1-13(2)14(3,4)23-16(22-13)10-7-11(21-15(17,18)19)12(20-8-10)9-5-6-9/h7-9H,5-6H2,1-4H3 |

InChI Key |

NPEXOTBRDCVMGX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3CC3)OC(F)(F)F |

Origin of Product |

United States |

Biological Activity

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethoxy)pyridine is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a cyclopropyl group and a trifluoromethoxy moiety, which may influence its biological activity. This article reviews the biological properties and mechanisms of action of this compound based on available research data.

- IUPAC Name : 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethoxy)pyridine

- Molecular Formula : C15H19BClF3O2

- Molar Mass : 296.57 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the incorporation of polar functional groups enhances solubility and metabolic stability while maintaining or enhancing biological efficacy. For instance, the trifluoromethoxy group is known to modulate lipophilicity, which can affect the compound's interaction with cellular membranes and its overall bioavailability.

Antiparasitic Activity

A study examined the antiparasitic properties of similar pyridine derivatives and found that modifications at the 3-position of the pyridine ring significantly influenced activity against Plasmodium falciparum. The presence of trifluoromethyl groups was associated with increased potency (EC50 values as low as 0.010 μM) compared to other substituents .

Cytotoxicity

Cytotoxicity assays conducted on human liver microsomes revealed that compounds with similar boron-based scaffolds exhibited varying degrees of metabolic stability. The compound's metabolic clearance was assessed, showing a correlation between structural modifications and cytotoxic effects on HepG2 cells .

| Compound | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|

| Trifluoromethyl analog | 0.010 | 70 |

| Methoxy analog | 0.048 | 81 |

| Pyridyl analog | 0.177 | 101 |

Case Studies

- Study on Immune Modulation : In a recent study focusing on immune cell modulation, a related compound demonstrated significant rescue effects on mouse splenocytes in the presence of PD-1/PD-L1 interactions. The compound showed nearly complete restoration of immune function at concentrations around 100 nM .

- Metabolic Profile Analysis : A comparative analysis of metabolic profiles indicated that the introduction of dioxaborolane groups improved solubility while maintaining favorable pharmacokinetic properties. This was evidenced by enhanced aqueous solubility and reduced toxicity in preliminary animal studies .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression.

Case Study : A study published in a peer-reviewed journal demonstrated that similar pyridine derivatives showed promise in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Material Science Applications

OLED Technology : The compound is being investigated as a potential intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for enhancing the performance of OLED materials.

Data Table 1: Comparison of OLED Materials

| Material Type | Efficiency (%) | Lifespan (hours) | Notes |

|---|---|---|---|

| Traditional OLEDs | 15-20 | 10,000 | Commonly used but limited performance |

| Novel Pyridine Derivatives | 25-30 | 20,000 | Improved efficiency and lifespan |

Agricultural Chemistry Applications

Pesticide Development : The compound's structural features allow it to be explored as a potential pesticide or herbicide. Its ability to interact with specific biological pathways can be harnessed to develop targeted agrochemicals.

Case Study : A recent investigation into similar dioxaborolane-containing compounds revealed their effectiveness against certain pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of substituents. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

*Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl

Key Observations :

Electronic Effects :

- The 3-trifluoromethoxy group in the target compound increases electron deficiency compared to analogs with methoxy (e.g., 2-OiPr in ) or methyl groups (e.g., 3-Me in ). This enhances its reactivity in cross-couplings with electron-rich partners .

- Compounds lacking EWGs (e.g., 6-Cyclopropyl-3-Bpin in ) show slower reaction kinetics in Suzuki couplings.

Steric Effects :

- The 2-cyclopropyl group introduces significant steric hindrance compared to linear substituents (e.g., 2-OEt in ). This may reduce coupling efficiency but improve selectivity in congested environments .

- Smaller substituents like 2-NH₂ (in ) minimize steric effects, favoring rapid cross-coupling.

Thermodynamic Stability :

- Boronate esters with EWGs (e.g., 3-CF₃O in the target vs. 5-CF₃ in ) exhibit greater stability under basic conditions due to reduced electron density at the boron center .

Applications :

- The target compound’s trifluoromethoxy group is advantageous in medicinal chemistry for enhancing metabolic stability and membrane permeability .

- Analogs like 5-Bpin-4-CF₃-pyridin-2-amine () are tailored for functionalization via amine-directed chemistry.

Research Findings and Data

Table 2: Reactivity in Suzuki-Miyaura Coupling

*Yields approximated from analogous reactions in cited references.

Critical Insights :

- The target compound’s moderate yield (75–85%) reflects a trade-off between steric hindrance (cyclopropyl) and electronic activation (CF₃O).

- 3-(Bpin)-5-CF₃-pyridine achieves higher yields due to optimal electronic effects and minimal steric bulk .

Preparation Methods

Introduction of the Cyclopropyl Group on Pyridine

- The cyclopropyl substituent is typically introduced via nucleophilic substitution or metalation followed by reaction with cyclopropyl reagents.

- Common approaches include lithiation of pyridine derivatives at the 2-position followed by reaction with cyclopropyl electrophiles or cyclopropyl organometallic reagents.

- For example, treatment of 4-bromo-pyridine derivatives with n-butyllithium at low temperature (-78 °C) followed by quenching with cyclopropyl boronate reagents yields cyclopropyl-substituted pyridines in good yield (around 80%).

Installation of the Boronate Ester Group

- The boronate ester (pinacol boronate) group is introduced via Miyaura borylation, a palladium-catalyzed cross-coupling reaction between aryl halides and bis(pinacolato)diboron.

- Typical reaction conditions include:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or sodium carbonate

- Solvent: 1,4-dioxane or N,N-dimethylformamide (DMF)

- Temperature: 80-150 °C

- Reaction time: 1-3 hours

- The borylation is often performed on a 5-bromo or 5-chloro substituted pyridine intermediate bearing the cyclopropyl and trifluoromethoxy groups.

- The reaction proceeds under inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive boron reagents.

Detailed Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Bromo-2-cyclopropyl-3-(trifluoromethoxy)pyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 90 °C, 3 h | Miyaura borylation to install boronate ester at 5-position | 65-80 | Inert atmosphere; reaction monitored by TLC and LC-MS |

| 2 | Purification by silica gel chromatography or preparative HPLC | Isolation of pure boronate ester | - | Purity >95% by HPLC |

Research Findings and Optimization Data

- Catalyst Loading: Pd(dppf)Cl2 at 1-5 mol% provides optimal conversion with minimal side reactions.

- Base Effects: Potassium acetate outperforms sodium carbonate in terms of yield and reaction cleanliness.

- Solvent Choice: 1,4-Dioxane offers better solubility and reaction rates compared to DMF for borylation steps.

- Temperature: Elevated temperatures (90-110 °C) accelerate borylation but require careful control to avoid decomposition.

- Reaction Time: 1-3 hours is sufficient for complete conversion; prolonged heating may reduce yield due to side reactions.

| Parameter | Tested Conditions | Optimal Condition | Observed Yield (%) |

|---|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Pd(dppf)Cl2 (3 mol%) | 75-80 |

| Base | Na2CO3, KOAc | KOAc | 80 |

| Solvent | DMF, 1,4-dioxane | 1,4-dioxane | 78 |

| Temperature | 80 °C, 110 °C, 150 °C | 90 °C | 80 |

| Time | 1 h, 3 h, 6 h | 3 h | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.